Essential Reactivity: 6-Bromo Substituent Enables Exclusive Synthetic Entry for Cross-Coupling Chemistry
The primary differentiator for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine as a building block is the presence of a bromine atom, which is a mandatory functional group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This functionality is entirely absent in its non-halogenated analog, 2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 73177-35-2), rendering the latter inert to these essential carbon-carbon and carbon-nitrogen bond-forming reactions. This difference is qualitative, not quantitative, but it represents the fundamental reason for selecting this specific compound over the non-brominated version.
| Evidence Dimension | Presence of a halogen substituent for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Present (6-Bromo substituent) |
| Comparator Or Baseline | 2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 73177-35-2) |
| Quantified Difference | Qualitative difference: Functional (C8H7BrN2) vs. Non-functional (C8H8N2) for cross-coupling |
| Conditions | Standard conditions for Suzuki-Miyaura or Buchwald-Hartwig reactions |
Why This Matters
This qualitative difference is the sole determinant for a procurement decision when the objective is to diversify the 4-azaindole core via cross-coupling; the non-brominated analog cannot be used.
